5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXOBLVXFYHFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 5 Chloro 2 Fluoro 3 Trifluoromethyl Benzoic Acid
Precursor-Based Synthesis Pathways and Their Evolution
The construction of the 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid molecule necessitates a carefully designed sequence of reactions to install the chloro, fluoro, trifluoromethyl, and carboxyl groups onto the benzene (B151609) ring in the desired orientation. The evolution of synthetic pathways has moved towards more efficient and selective methods.
Halogenation and Trifluoromethylation Strategies in Substituted Aromatic Systems
The introduction of halogen and trifluoromethyl groups onto an aromatic ring is a cornerstone of modern synthetic organic chemistry, often serving as a key step in the synthesis of complex molecules. Strategies for these transformations typically involve electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the nature of the starting material and the desired product.
In the context of synthesizing polysubstituted benzoic acids, halogenation can be achieved using various reagents and catalysts. For instance, the chlorination of a suitably substituted aromatic precursor can be accomplished using reagents like N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is dictated by the electronic and steric effects of the substituents already present on the ring.
Trifluoromethylation of aromatic systems can be more challenging. Traditional methods often involve harsh reaction conditions. However, the development of new trifluoromethylating agents has provided milder and more efficient alternatives. Reagents such as trifluoromethyltrimethylsilane (TMSCF3), often used with an activating agent, allow for the nucleophilic trifluoromethylation of appropriate precursors. google.com Another approach involves the copper-mediated decarboxylative trifluoromethylation of benzoic acid derivatives. researchgate.net The choice of strategy depends heavily on the available starting materials and the compatibility of the functional groups present.
Directed Carboxylation Reactions from Aryl Organometallic Intermediates
A powerful strategy for the synthesis of benzoic acids is the carboxylation of aryl organometallic intermediates. This method involves the formation of a carbon-carbon bond between an organometallic species and carbon dioxide. A common approach is the use of Grignard reagents, formed by the reaction of an aryl halide with magnesium metal, which then react with CO2 to yield the corresponding carboxylic acid after an acidic workup. prolabscientific.comprolabscientific.com
For highly substituted and electronically complex systems like the precursor to this compound, directed ortho-metalation (DoM) is a particularly valuable technique. In this method, a directing group on the aromatic ring guides the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryl lithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group with high regioselectivity. The carboxylate group itself can act as a directing group, though its directing ability is influenced by other substituents on the ring. researchgate.net
The generation of the necessary aryl organometallic intermediate for the synthesis of the target molecule would likely start from a precursor such as 1-chloro-4-fluoro-2-(trifluoromethyl)benzene. The formation of a Grignard or organolithium reagent from this precursor would need to be carefully controlled to ensure the desired regioselectivity of the subsequent carboxylation.
Multi-step Convergent and Divergent Synthetic Approaches
The synthesis of a complex molecule like this compound often employs multi-step strategies that can be categorized as either convergent or divergent.
In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. researchgate.net This strategy is particularly useful for creating libraries of compounds for screening purposes. A divergent approach to the synthesis of related benzoic acids might start from a common intermediate, such as a trifluoromethylated benzene derivative, which is then subjected to various halogenation and carboxylation reactions to produce a range of different final products.
A plausible multi-step synthesis for a related compound, 5-chloro-2,3,4-trifluorobenzoic acid, involves a sequence of nitration, selective reduction of the nitro group to an amine, diazotization of the amine, and finally, a Sandmeyer-type chlorination. semanticscholar.org This highlights the sequential nature of many synthetic routes to polysubstituted aromatics.
Optimization of Reaction Parameters and Catalytic Systems
The success of any synthetic strategy hinges on the careful optimization of reaction parameters and the selection of appropriate catalytic systems. These factors can dramatically influence the yield, purity, and regioselectivity of the desired product.
Influence of Lewis Acids and Organometallic Reagents on Regioselectivity and Yield
Lewis acids play a crucial role in many organic reactions, including electrophilic aromatic substitutions and reactions involving organometallic intermediates. In halogenation reactions, Lewis acids such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) can polarize the halogen-halogen bond, making the halogen a more potent electrophile. The choice of Lewis acid can influence the regioselectivity of the reaction, particularly in sterically hindered or electronically complex systems. figshare.com
In the context of carboxylation reactions, the choice of organometallic reagent is critical. Organolithium reagents are generally more reactive than Grignard reagents and can be more effective in directed ortho-metalation reactions. The presence of additives, such as tetramethylethylenediamine (TMEDA), can enhance the reactivity of organolithium reagents and influence the regioselectivity of the metalation. researchgate.net The stability of trifluoromethyl-substituted phenyl Grignard reagents can be a concern, and careful control of reaction conditions is necessary to avoid decomposition. researchgate.netasianpubs.org
The development of catalytic systems for carboxylation reactions is an active area of research. For example, palladium-catalyzed carboxylation of aryl halides with CO2 offers a milder alternative to traditional methods. The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance. google.com
Systematic Evaluation of Temperature and Solvent Effects on Reaction Outcomes
The outcome of a chemical reaction is highly dependent on the reaction temperature and the solvent used. A systematic evaluation of these parameters is essential for optimizing the synthesis of a target molecule.
Temperature can have a profound effect on both the rate and selectivity of a reaction. For many reactions, increasing the temperature will increase the reaction rate. However, in cases where multiple products can be formed, temperature can also influence the product distribution. For example, in regioselective reactions, a lower temperature may favor the formation of the thermodynamically controlled product, while a higher temperature may lead to the kinetically controlled product. The thermal stability of intermediates, such as certain Grignard reagents, also dictates the feasible temperature range for a reaction. researchgate.netasianpubs.org
The solvent plays a multifaceted role in a chemical reaction. It can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism. In the synthesis of organometallic reagents, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to solvate and stabilize the organometallic species. The choice of solvent can also impact the regioselectivity of reactions. For instance, in the chlorination of 2,3,4,5-tetrafluorobenzoic acid, chlorobenzene (B131634) was found to be an effective solvent at higher temperatures, leading to a high yield of the corresponding benzoyl chloride.
Below is an interactive data table summarizing the effect of solvent and temperature on the yield of a related chlorination reaction.
| Solvent | Temperature (°C) | Conversion (%) | Yield (%) |
| 1,2-Dichloroethane | 70 | 92.3 | 95.0 |
| 1,2-Dichloroethane | 80 | 98.3 | 95.1 |
| THF | Reflux | 90.3 | 67.2 |
| Toluene | 100 | 95.5 | 80.5 |
| Chlorobenzene | 80 | 96.9 | 68.2 |
| Chlorobenzene | 90 | 97.8 | 88.5 |
| Chlorobenzene | 100 | 98.5 | 96.5 |
| Chlorobenzene | 110 | 98.0 | 88.9 |
| Data adapted from a study on the chlorination of 2,3,4,5-tetrafluorobenzoic acid. |
This systematic approach to optimizing reaction conditions is crucial for developing robust and efficient syntheses of complex molecules like this compound.
Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is paramount. Modern methodologies, including microwave-assisted synthesis and continuous flow chemistry, offer significant advantages over traditional batch processes.
Application of Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. ijprdjournal.com The application of microwave irradiation in the synthesis of substituted benzoic acids has been shown to be highly effective. nih.govresearchgate.net
Microwave heating provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and improve selectivity. ijprdjournal.com For the synthesis of compounds structurally related to this compound, microwave-assisted approaches can be employed in key steps such as carbonylation or oxidation reactions. For instance, the hydrolysis of a corresponding benzamide (B126) to a benzoic acid can be completed in minutes under microwave conditions, compared to hours with conventional refluxing. rasayanjournal.co.in
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzoic Acid Preparation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes rasayanjournal.co.in |
| Energy Consumption | High | Lower ijprdjournal.com |
| Product Yield | Variable | Often higher researchgate.net |
| By-product Formation | Can be significant | Often reduced researchgate.net |
This table provides a general comparison based on literature for the synthesis of benzoic acid derivatives.
Research has demonstrated the successful application of microwave-assisted Suzuki coupling reactions to synthesize substituted benzoic acids, achieving satisfactory yields. nih.gov Similarly, Fischer esterification of substituted benzoic acids under sealed-vessel microwave conditions has been optimized to produce good yields. researchgate.net These examples underscore the potential of microwave technology to streamline the synthesis of complex molecules like this compound.
Continuous Flow Chemistry Approaches for Scale-Up Considerations
Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch processing for the synthesis of chemical compounds. beilstein-journals.orgmit.edu This technology is particularly advantageous for handling hazardous reagents and controlling highly exothermic reactions, which are often encountered in the synthesis of fluorinated aromatic compounds. durham.ac.ukvapourtec.com
The synthesis of fluorinated molecules often involves challenging reactions. beilstein-journals.org Flow microreactor systems have been successfully utilized for direct fluorination of aromatics, offering clean reactions and safe handling of hazardous fluorinating agents. beilstein-journals.orgtib.eu For the multi-step synthesis of a complex target like this compound, a continuous flow process could involve the sequential introduction of reagents into a reactor system, with in-line purification and analysis. This approach can lead to higher productivity, improved product quality, and enhanced safety. durham.ac.uk A patent for a continuous flow reactor and process for the synthesis of substituted benzoic acids highlights the industrial relevance of this methodology. google.com
Table 2: Potential Advantages of Continuous Flow Synthesis for this compound
| Feature | Benefit in Synthesis |
|---|---|
| Enhanced Heat and Mass Transfer | Improved control over reaction conditions, leading to higher selectivity and yield. mit.edu |
| Improved Safety | Small reactor volumes minimize the risk associated with hazardous materials and exothermic reactions. durham.ac.uk |
| Scalability | Straightforward scaling by extending the operation time or using parallel reactors. mit.edu |
| Automation | Allows for precise control of reaction parameters and real-time optimization. |
Detailed Elucidation of Reaction Mechanisms and Transient Intermediates
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts.
Investigation of Electrophilic Aromatic Substitution Mechanisms
The synthesis of polysubstituted benzenes like this compound often involves a series of electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgtotal-synthesis.com The introduction of substituents such as chloro, fluoro, and trifluoromethyl groups onto the benzene ring proceeds through a common mechanistic pathway.
The SEAr mechanism involves a two-step process:
Attack of the electrophile: The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.commnstate.edu
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com
The regioselectivity of these substitutions is governed by the directing effects of the substituents already present on the ring. For instance, the carboxyl group (-COOH) and the trifluoromethyl group (-CF3) are electron-withdrawing and act as meta-directors, while the chloro (-Cl) and fluoro (-F) groups are ortho-, para-directors, although they are deactivating. mnstate.edu The final substitution pattern of this compound is a result of the interplay of these directing effects in a multi-step synthesis.
Nucleophilic Substitution Pathways in Subsequent Derivatization Reactions
The halogen atoms on the aromatic ring of this compound can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by the electron-withdrawing trifluoromethyl and carboxyl groups. This reactivity allows for further derivatization of the molecule.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway:
Nucleophilic attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.
The rate of SNAr reactions is influenced by the nature of the leaving group (F > Cl > Br > I) and the strength of the electron-withdrawing groups on the ring. The presence of the trifluoromethyl group significantly activates the ring towards nucleophilic attack. Reactions of polyfluoroarenes with various nucleophiles have been studied, demonstrating the feasibility of such transformations. nih.govbeilstein-journals.org This pathway is crucial for synthesizing a diverse range of derivatives from the parent benzoic acid.
Computational and Theoretical Chemistry Approaches in Investigating 5 Chloro 2 Fluoro 3 Trifluoromethyl Benzoic Acid
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. By approximating the electron density, DFT methods can accurately calculate molecular properties. For 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, DFT calculations would be the first step in understanding its fundamental characteristics, such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. Studies on similar substituted benzoic acids frequently employ DFT methods, such as B3LYP, to achieve reliable results. doaj.orgnih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for predicting a molecule's chemical reactivity and kinetic stability. nih.gov For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. FMO analysis would also reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, providing valuable information for synthetic chemists.
A hypothetical FMO analysis would likely show the distribution of these orbitals across the aromatic ring and the electron-withdrawing substituents. This information can be used to derive various chemical reactivity descriptors, as shown in the table below, which are calculated from HOMO and LUMO energies.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character. |
| This table represents theoretical parameters that could be calculated for this compound if HOMO and LUMO energies were available from a DFT study. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. ucl.ac.ukrsc.org For this compound, an MD simulation could provide insights into its behavior in different environments, such as in various solvents or in a condensed phase. ucl.ac.ukacs.org These simulations can reveal information about intermolecular interactions, such as hydrogen bonding between carboxylic acid groups, and how the molecule's conformation changes in response to its surroundings.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical methods are invaluable for predicting spectroscopic properties, which can then be used to interpret and validate experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations, often using DFT in combination with methods like Gauge-Independent Atomic Orbital (GIAO), can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and spin-spin coupling constants. nih.govrsc.org For this compound, predicting the ¹⁹F NMR spectrum would be particularly important for confirming the positions of the fluoro and trifluoromethyl groups. nih.govmdpi.com Comparing calculated shifts with experimental data helps to confirm the molecular structure and assign spectral peaks. researchgate.net
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. semanticscholar.org By simulating the IR and Raman spectra of this compound, researchers can assign the vibrational modes observed in experimental spectra to specific bond stretches, bends, and torsions within the molecule. mdpi.com This comparison is crucial for confirming the molecular structure and understanding the effects of the substituents on the vibrational properties of the benzoic acid core.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated computational methodology employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.gov For a molecule such as this compound, which possesses multiple functional groups that can influence its interactions with biological targets, QSAR serves as a powerful predictive tool. It aids in the rational design and optimization of its derivatives for enhanced efficacy in various applications, including pharmaceuticals and agrochemicals. nih.gov
The fundamental principle of QSAR lies in the hypothesis that the activity of a chemical is a direct function of its molecular structure and properties. By systematically modifying the structure and observing the corresponding changes in activity, a predictive model can be developed. This model can then be utilized to forecast the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards compounds with the highest potential.
Building a QSAR Model for this compound Analogs
A hypothetical QSAR study for derivatives of this compound would commence with a dataset of structurally related compounds and their corresponding measured biological activities (e.g., herbicidal, fungicidal, or enzyme inhibitory activity). The process involves three key components:
Molecular Descriptors: These are numerical values that characterize specific properties of the molecules. For a compound with chloro, fluoro, and trifluoromethyl substituents, the following descriptors would be of particular importance:
Electronic Descriptors: Parameters such as the Hammett constant (σ) quantify the electron-withdrawing or electron-donating nature of the substituents. The chlorine, fluorine, and trifluoromethyl groups are all electron-withdrawing, which can influence the pKa of the carboxylic acid group and its ability to form electrostatic interactions or hydrogen bonds. nih.gov
Steric Descriptors: These descriptors, including molar refractivity (MR) and Taft steric parameters (Es), describe the size and shape of the molecule and its substituents. The steric profile is critical for determining how well the molecule fits into a biological target's active site. nih.gov
Topological and Quantum Chemical Descriptors: More advanced models may incorporate descriptors that describe the connectivity of atoms (topological indices) or are derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Statistical Methods: Various statistical techniques are employed to derive the mathematical equation that links the descriptors to the biological activity. Multiple Linear Regression (MLR) is a common starting point, which generates a linear equation. More advanced methods like Partial Least Squares (PLS) and machine learning algorithms may be used for more complex, non-linear relationships.
Model Validation: A crucial step is to validate the predictive power of the QSAR model. This is typically done through internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's development. A statistically robust and predictive QSAR model will have high correlation coefficients (R²) and predictive R² (q²) values. mdpi.com
Illustrative QSAR Data for Halogenated Benzoic Acid Analogs
To illustrate the application of QSAR, consider a hypothetical dataset for a series of benzoic acid derivatives with varying halogen and trifluoromethyl substitutions, evaluated for their fungicidal activity.
| Compound | R1 | R2 | R3 | logP | Hammett σ | Molar Refractivity (MR) | Biological Activity (log 1/IC50) |
| 1 | Cl | F | CF3 | 3.8 | 0.93 | 35.2 | 4.5 |
| 2 | Br | F | CF3 | 4.0 | 0.95 | 38.1 | 4.7 |
| 3 | I | F | CF3 | 4.3 | 0.94 | 43.0 | 4.9 |
| 4 | Cl | H | CF3 | 3.5 | 0.78 | 32.5 | 4.1 |
| 5 | Cl | F | H | 2.9 | 0.59 | 28.0 | 3.8 |
| 6 | Cl | F | CH3 | 3.2 | 0.43 | 30.1 | 4.0 |
This is a hypothetical data table created for illustrative purposes.
From such data, a QSAR equation might be derived, for instance: log(1/IC50) = 0.8 * logP + 1.2 * σ + 0.05 * MR - 2.5
This equation would suggest that increasing hydrophobicity (logP), electron-withdrawing character (σ), and molar refractivity (MR) could lead to enhanced fungicidal activity within this series of compounds.
Application in Structural Optimization
The insights gained from a QSAR model for this compound would be invaluable for guiding the synthesis of new derivatives. For example, if the model indicates that increased steric bulk at a specific position is detrimental to activity, smaller substituents would be prioritized in future synthetic efforts. Conversely, if a strong positive correlation with hydrophobicity is found, modifications that increase the logP value would be explored. nih.gov
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights. mdpi.com These techniques generate 3D contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This allows for a more intuitive and targeted approach to drug design.
Derivatization Chemistry and Applications As a Versatile Synthetic Intermediate
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is often the most reactive functional group on the 5-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid scaffold, providing a primary handle for elaboration. Standard transformations such as esterification and amidation are readily employed to protect the acid, alter its physical properties, or link the entire scaffold to other molecular fragments.
Esterification of this compound is a fundamental transformation used for both protecting the carboxylic acid during subsequent reactions and for linking the benzoic acid core to other molecular systems. A common and efficient method involves the initial conversion of the benzoic acid to its more reactive acyl chloride derivative. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a wide range of alcohols under basic conditions to yield the corresponding esters. ossila.com This two-step process is highly versatile and compatible with various alcohol substrates, from simple alkyl alcohols to complex polyfunctional molecules.
Direct esterification methods can also be employed. For instance, specialized reagents can be used to form specific types of esters, such as trifluoromethyl esters. Recent methodologies have shown that benzoic acids bearing diverse functional groups—including fluoro, chloro, and trifluoromethyl substituents—are well-tolerated in reactions that form trifluoromethyl benzoates. chemrevlett.com This highlights the robustness of the scaffold under various esterification conditions. The choice of esterification strategy depends on the desired final product and the chemical compatibility of the coupling partner.
Amidation reactions represent a powerful tool for integrating the this compound scaffold into nitrogen-containing structures, which are prevalent in pharmaceuticals and other bioactive molecules. Similar to esterification, a highly effective route to amide formation is through the acyl chloride intermediate. ossila.com The acyl chloride can be reacted with primary or secondary amines to form the corresponding amides with high efficiency. This method is a cornerstone of medicinal chemistry for linking aromatic building blocks to amine-containing scaffolds.
Alternatively, a variety of modern coupling reagents can facilitate the direct formation of an amide bond between the carboxylic acid and an amine, bypassing the need to isolate the acyl chloride. Reagents that generate phosphonium (B103445) salts in situ have proven effective for the amidation of a broad spectrum of aromatic carboxylic acids. nih.gov These methods are often performed at room temperature and exhibit good to excellent yields, making them suitable for complex molecule synthesis. nih.gov Fluorinated benzoic acid derivatives are recognized as valuable building blocks that can be readily attached to molecular scaffolds via these amidation reactions. ossila.com
Reactions Involving Halogen and Trifluoromethyl Substituents
The halogen and trifluoromethyl substituents on the aromatic ring provide additional sites for chemical modification, significantly expanding the synthetic utility of this compound. These groups can participate in a range of reactions, including catalytic cross-coupling and halogen exchange, allowing for the introduction of new carbon-carbon bonds or the tuning of the electronic properties of the molecule.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds in modern organic synthesis. For this compound (or its ester and amide derivatives), the chlorine atom serves as the primary reactive site for such transformations. The carbon-chlorine bond is significantly more reactive than the carbon-fluorine bond under typical palladium catalysis conditions, allowing for selective functionalization.
The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, can be used to introduce a new aryl or vinyl group at the C-5 position. researchgate.netresearchgate.net While aryl chlorides can sometimes be less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands and appropriate bases can facilitate efficient coupling. researchgate.net
The Heck reaction provides a method for coupling the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium complexes and offers a direct way to introduce vinyl groups onto the aromatic scaffold. wikipedia.org The success of these reactions often depends on the choice of catalyst, ligand, and reaction conditions, as aryl chlorides can be challenging substrates. mdpi.com
| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Coupling Partner |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Triphenylphosphine, SPhos, P(t-Bu)₃ | K₂CO₃, CsF, K₃PO₄ | Arylboronic acid |
| Heck | Pd(OAc)₂, PdCl₂ | Triphenylphosphine, BINAP | Triethylamine, NaOAc | Alkene |
The trifluoromethyl (CF₃) group and the two halogen atoms offer distinct chemical properties that can be exploited for further derivatization.
Trifluoromethyl Group: The CF₃ group is a powerful electron-withdrawing substituent that significantly influences the acidity and reactivity of the molecule. quora.com It is known for its high metabolic stability, making it a desirable feature in many drug candidates. However, the carbon-fluorine bonds in the CF₃ group are exceptionally strong, rendering the group itself generally inert to direct chemical modification under standard synthetic conditions. Its primary role is often as a stable, electron-withdrawing modulator of the scaffold's properties rather than as a reactive handle.
Halogen-Exchange Reactions: Halogen-exchange (Halex) reactions provide a pathway to replace one halogen with another. wikipedia.org Specifically, the chlorine atom at the C-5 position can potentially be substituted with fluorine through a nucleophilic aromatic substitution reaction. The Halex process typically involves heating the aryl chloride with an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a polar aprotic solvent. google.comgoogle.com The reaction is often facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl and carboxylic acid groups present in this molecule, which activate the ring towards nucleophilic attack. wikipedia.org Such a transformation would yield 2,5-difluoro-3-(trifluoromethyl)benzoic acid, further diversifying the available synthetic intermediates from this scaffold.
Synthesis of Diverse Heterocyclic Systems Incorporating the Benzoic Acid Scaffold
One of the most significant applications of this compound and its analogs is in the synthesis of complex heterocyclic compounds. openaccessjournals.com Many biologically active molecules, including numerous pharmaceuticals, are built upon heterocyclic cores. mdpi.com The specific arrangement of functional groups on this benzoic acid derivative makes it an ideal precursor for constructing fused ring systems.
A prominent example is the synthesis of quinolone derivatives, which form the basis of a major class of synthetic antibiotics. mdpi.com Research has shown that closely related compounds, such as 5-chloro-2,3,4-trifluorobenzoic acid, are key intermediates in the preparation of quinolone-3-carboxylic acids. researchgate.net The synthetic route often involves the reaction of the benzoic acid derivative with other reagents to build the second ring of the quinolone system. Similarly, 3-chloro-4-fluoroanilines, which can be derived from the corresponding benzoic acids, are common starting materials for fluoroquinolones. orientjchem.org
Beyond quinolones, this versatile scaffold can be used to access a variety of other heterocyclic systems. The functional groups allow for participation in cyclization and condensation reactions to form rings such as:
Pyridopyrimidines: These fused heterocyclic systems are known to possess a range of biological activities. nih.gov
Thienopyridines: These compounds have been investigated for their anti-proliferative activity in cancer cell lines. mdpi.com
Pyrimidines and Pyridines: The benzoic acid can serve as a precursor to aniline (B41778) or other intermediates that can be cyclized to form these fundamental heterocyclic rings. lupinepublishers.comnih.gov
| Heterocyclic System | Significance | Key Synthetic Strategy |
|---|---|---|
| Quinolones | Core of a major class of antibiotics. mdpi.com | Cyclization reactions involving fluorinated aniline/benzoic acid precursors. researchgate.netorientjchem.org |
| Pyridopyrimidines | Privileged scaffold in medicinal chemistry. nih.gov | Condensation reactions with suitable aminopyrimidines. |
| Thienopyridines | Investigated for anti-proliferative activities. mdpi.com | Multi-step synthesis involving cyclization of substituted pyridines. |
| Pyrimidines | Foundational structures in drug discovery. nih.gov | Condensation of precursor amides with active methylene (B1212753) compounds. |
In-depth Article on this compound Cannot Be Generated Due to Lack of Specific Research Data
Following a comprehensive search of scientific literature and chemical databases, it is not possible to generate the requested article on This compound . The search did not yield specific, verifiable research findings concerning its "" that would be necessary to fulfill the requirements of the provided outline.
The user's instructions demanded a thorough and scientifically accurate article focusing solely on the utility of this compound in the modular synthesis of complex organic molecules, including its function as a precursor for advanced molecular building blocks and its role in the exploration of novel molecular architectures.
Generating an article without this foundational research would result in speculation and would not meet the required standards of scientific accuracy and detail. Therefore, in the absence of specific data for this compound in the context of the requested outline, the article cannot be produced.
Advanced Analytical Methodologies for Detection and Quantification of 5 Chloro 2 Fluoro 3 Trifluoromethyl Benzoic Acid
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are cornerstone techniques for the analysis of non-volatile and thermally sensitive compounds like 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture).
The development of robust HPLC and UPLC methods is essential for assessing the purity of this compound and separating it from starting materials, intermediates, and by-products of its synthesis. Reversed-phase chromatography is the most common approach for this class of compounds.
Method development involves the careful selection of a stationary phase, typically a C18 or C8 bonded silica (B1680970) column, and the optimization of the mobile phase composition. ekb.eg A gradient elution, where the solvent composition is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with varying polarities. ekb.eg The mobile phase usually consists of an aqueous component (often containing an acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. ekb.egamericanlaboratory.com Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. ekb.egamericanlaboratory.com
UPLC, which utilizes smaller particle size columns (typically under 2 μm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. researchgate.net These characteristics make UPLC particularly suitable for high-throughput purity screening and detailed impurity profiling.
Table 1: Typical HPLC/UPLC Method Parameters for Analysis of Fluorinated Benzoic Acids
| Parameter | Typical Specification |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or C8 (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Detector | UV-Vis (e.g., at 205 nm or 272 nm) |
| Column Temperature | Controlled, e.g., 55 °C |
For highly sensitive and selective detection, especially at trace levels, HPLC or UPLC systems are coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This powerful combination allows for the unambiguous identification and quantification of the target compound even in complex mixtures.
In LC-MS/MS, the eluent from the chromatography column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used technique for ionizating polar molecules like this compound, typically in the negative ion mode, which generates the deprotonated molecule [M-H]⁻.
The tandem mass spectrometer then allows for selected reaction monitoring (SRM), where a specific precursor ion (e.g., the [M-H]⁻ ion of the target compound) is selected, fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity, minimizing interferences from other compounds in the sample. The sensitivity of modern LC-MS/MS systems allows for detection limits in the nanogram per milliliter (ng/mL) or even lower ranges. researchgate.netnih.gov
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion [M-H]⁻ | Calculated m/z for C₈H₃ClF₄O₂⁻ |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| Collision Gas | Argon or Nitrogen |
| Detection Limit | Low ng/mL range |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a powerful technique for separating volatile compounds. However, carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their polarity and high boiling points. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.gov
A common derivatization strategy is esterification, for example, by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalyst like boron trifluoride (BF₃·MeOH). researchgate.net This reaction converts the carboxylic acid group into a methyl ester, which is significantly more volatile.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection. GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum of the derivative, which serves as a molecular fingerprint. nih.gov This method is particularly useful for confirming the identity of the compound and for analyzing it in matrices where derivatization can also help to reduce matrix interference. researchgate.net
Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high precision and accuracy. bwise.krsigmaaldrich.com Unlike chromatographic methods, qNMR does not require an identical reference standard of the analyte. Instead, it relies on the principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. bwise.kr
For this compound, both ¹H and ¹⁹F qNMR can be employed.
¹H qNMR: In this approach, a certified internal standard of known purity is added in a precise amount to a solution containing a known mass of the this compound sample. By comparing the integral of a specific proton signal from the analyte with the integral of a signal from the internal standard, the purity of the analyte can be calculated. bipm.org
¹⁹F qNMR: The presence of the trifluoromethyl (-CF₃) group provides a strong, sharp, and often well-resolved signal in the ¹⁹F NMR spectrum. This makes ¹⁹F qNMR a particularly powerful and selective tool for quantifying this compound, as there are typically fewer interfering signals in the ¹⁹F spectrum compared to the ¹H spectrum. sigmaaldrich.com A certified ¹⁹F-containing internal standard, such as 3,5-Bis(trifluoromethyl)benzoic acid, can be used for traceability. sigmaaldrich.comfujifilm.com
qNMR is considered a primary ratio method of measurement by metrology institutes and is used to certify the purity of reference materials. bipm.org
Development of Specialized Detection Protocols in Complex Research Matrices
Analyzing this compound in complex research matrices, such as biological fluids (plasma, urine), environmental samples (water, soil), or industrial process streams, presents significant challenges. researchgate.net The primary obstacle is the "matrix effect," where co-extracting substances can interfere with the analysis by suppressing or enhancing the analyte signal, particularly in LC-MS/MS. researchgate.net
Developing a reliable detection protocol requires a robust sample preparation procedure to isolate the analyte and remove interfering components. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. researchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components can then be washed away, and the purified analyte is subsequently eluted with a different solvent. The selection of the SPE sorbent and the wash/elution solvents is critical for achieving high recovery of the analyte and effective cleanup of the sample.
For biological samples like plasma, an initial protein precipitation step may be necessary before proceeding with extraction. nih.gov The development of these specialized protocols involves a thorough optimization and validation process to ensure the final method is accurate, precise, sensitive, and robust for the specific matrix being investigated.
Emerging Research Frontiers and Future Perspectives on 5 Chloro 2 Fluoro 3 Trifluoromethyl Benzoic Acid
Stereoselective Synthesis and Chiral Resolution of Derivatives
While the parent molecule, 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, is achiral, the creation of chiral derivatives through substitution or functionalization opens avenues for applications in areas such as pharmaceuticals and chiral materials. Research in this area is focused on two primary strategies: the asymmetric synthesis of new derivatives and the chiral resolution of racemic mixtures.
Asymmetric Synthesis: The direct, enantioselective synthesis of chiral derivatives remains a significant challenge. One promising approach involves the catalyst-controlled C-H functionalization of a precursor molecule. Research has shown that dirhodium catalysts can achieve highly enantioselective (84–99% ee) and site-selective benzylic C–H functionalization on related aromatic structures. nih.govacs.org Applying such methodologies to derivatives of this compound could enable the direct installation of a stereocenter. For example, a derivative containing an ethyl group could potentially undergo asymmetric C-H insertion to create a chiral center. Furthermore, asymmetric fluorination-initiated cyclization reactions have been successfully used to create fluorine-bearing chiral scaffolds like dihydroquinazolones and benzooxazinones with high diastereoselectivity and enantioselectivity. semanticscholar.org
Chiral Resolution: For derivatives that are synthesized as racemic mixtures, chiral resolution is a crucial subsequent step. This process separates the two enantiomers. Common methods include:
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization. chemguide.co.uk
Enzymatic Resolution: Hydrolase-catalyzed kinetic resolution is a powerful green chemistry tool. In this method, an enzyme selectively hydrolyzes one enantiomer of a racemic ester derivative, leaving the other unreacted. This has been successfully applied to fluorinated arylcarboxylic acids, yielding both the hydrolyzed (S)-carboxylic acid and the unreacted (R)-ester with high enantiomeric purity. nih.gov
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP. It is a widely used analytical and preparative method for obtaining enantiomerically pure compounds.
Future research will likely focus on developing novel chiral catalysts specifically designed for the asymmetric functionalization of highly substituted and electron-deficient aromatic rings.
Integration of Green Chemistry Principles for Sustainable Production Pathways
The synthesis of complex, highly fluorinated molecules like this compound often involves harsh reagents, high temperatures, and toxic solvents. The integration of green chemistry principles is essential for developing more sustainable and environmentally friendly production pathways.
Key areas of focus include:
Greener Fluorination and Trifluoromethylation: Traditional methods for introducing fluorine and trifluoromethyl groups can be hazardous. acs.org Recent advances are exploring milder and more selective reagents. rsc.org Visible-light-induced methods are emerging as a sustainable approach, avoiding harsh conditions and toxic reagents. mdpi.com Additionally, solid-state mechanochemical protocols for aromatic nucleophilic fluorination can eliminate the need for toxic, high-boiling point solvents like DMSO. libretexts.org
Flow Chemistry: Continuous flow chemistry offers significant advantages in safety, efficiency, and scalability over traditional batch processing. rsc.org For reactions involving hazardous intermediates or highly exothermic processes, such as halogenations and nitrations, flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing risks. rsc.orgossila.comgoogle.com This technology is particularly well-suited for the multi-step synthesis of complex molecules, enabling the on-demand generation of reactive intermediates that are immediately consumed in the next step. google.commdpi.com
Atom Economy and Waste Reduction: Future synthetic routes will be designed to maximize atom economy by minimizing the use of protecting groups and stoichiometric reagents. Catalytic methods, particularly those involving C-H activation, are central to this goal as they form bonds directly without pre-functionalization, reducing the number of synthetic steps and the amount of waste generated.
The table below summarizes how green chemistry principles can be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Waste Prevention | Utilizing catalytic C-H activation and functionalization to reduce steps and byproducts. |
| Atom Economy | Designing synthetic routes that incorporate most of the atoms from the reactants into the final product. |
| Less Hazardous Synthesis | Replacing traditional hazardous reagents (e.g., anhydrous HF) with safer alternatives like KF in solid-state reactions. libretexts.orggoogle.com |
| Safer Solvents | Employing flow chemistry to minimize solvent volume or using mechanochemistry to eliminate bulk solvents entirely. libretexts.orgrsc.org |
| Energy Efficiency | Using photochemistry (visible light) or mild catalytic conditions to reduce the energy input required for reactions. mdpi.com |
| Catalysis | Employing highly selective organometallic or enzymatic catalysts to improve reaction efficiency and reduce waste. nih.govnih.gov |
Exploration of Bioisosteric Replacements to Modulate Chemical Reactivity
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to optimize potency, selectivity, and pharmacokinetic properties. For this compound, both the carboxylic acid and the trifluoromethyl group are prime candidates for bioisosteric replacement to fine-tune its reactivity and biological interactions.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to improve membrane permeability, reduce metabolic liabilities, or alter acidity. Common replacements include:
Tetrazoles: These are one of the most widely used non-classical bioisosteres for carboxylic acids, exhibiting similar acidity (pKa ≈ 4.5–4.9) and spatial arrangement.
Acyl Sulfonamides and Hydroxamic Acids: These groups also mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.
Neutral Groups: In some contexts, neutral groups that act as hydrogen bond acceptors can replace the charged carboxylate group to improve properties like CNS penetration.
Trifluoromethyl (CF3) Group Bioisosteres: The CF3 group is highly lipophilic and a strong electron-withdrawing group. Replacing it can modulate lipophilicity, metabolic stability, and electronic properties.
Pentafluoroethyl (–CF2CF3) Group: Increases lipophilicity even further.
Cyano (–CN) or Nitro (–NO2) Groups: These are also strong electron-withdrawing groups but have different steric profiles and metabolic pathways. The CF3 group is often considered a viable bioisosteric replacement for the nitro group to create more "drug-like" compounds with improved metabolic stability. researchgate.net
tert-Butyl (–C(CH3)3) Group: This group can mimic the steric bulk of the CF3 group but has vastly different electronic properties, being electron-donating.
The following table details potential bioisosteric replacements for the key functional groups in the target molecule.
| Original Group | Bioisosteric Replacement | Key Property Changes |
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, increased lipophilicity and metabolic stability. |
| Acyl Sulfonamide | Acidic, can act as hydrogen bond donor/acceptor. | |
| Hydroxamic Acid | Moderately acidic, strong metal-chelating properties. | |
| Trifluoromethyl (-CF3) | Cyano (-CN) | Electron-withdrawing, reduced steric bulk, different metabolism. |
| Nitro (-NO2) | Strong electron-withdrawing, potential metabolic liabilities. researchgate.net | |
| Pentafluorosulfanyl (-SF5) | More lipophilic and sterically larger than -CF3, electron-withdrawing. | |
| tert-Butyl (-C(CH3)3) | Similar steric bulk, but electron-donating. |
Potential Applications in Advanced Materials Science (e.g., as monomers for fluorinated polymers)
The high degree of halogenation in this compound makes it an attractive building block for advanced materials, particularly high-performance polymers. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, low dielectric constants, and unique surface properties (hydrophobicity and oleophobicity).
Monomer for Polyesters and Polyamides: The carboxylic acid functionality allows this molecule to serve as a monomer in polycondensation reactions.
Polyesters: By converting the carboxylic acid to an acyl chloride or ester, it can be reacted with a diol (or a hydroxy-benzoic acid derivative) to form aromatic polyesters. A related compound, 4-Hydroxy-2-(trifluoromethyl)benzoic acid, is already used to synthesize linear polyesters for optical applications. sigmaaldrich.com Benzoic acid-terminated polyesters have also been explored as modifiers for thermoplastic polymers. nih.gov
Polyamides: The molecule could be functionalized with an amino group to create a monomer for polyamide synthesis. Alternatively, its di-functional derivatives (e.g., with another carboxylic acid) could be reacted with diamines to produce aromatic polyamides, similar to how benzene-1,4-dicarboxylic acid is used to make Kevlar. nih.govossila.com Halogenated groups are often incorporated into polyamides to improve thermal resistance and flame retardancy. bldpharm.com
The incorporation of the chloro, fluoro, and trifluoromethyl groups into the polymer backbone would be expected to impart desirable properties such as low flammability, high glass transition temperature (Tg), low moisture absorption, and a low refractive index. google.com These properties are highly sought after in materials for electronics, aerospace, and specialty coatings. semanticscholar.org
Computational Design and Rational Synthesis of Novel Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools to predict the properties of molecules before they are synthesized, enabling the rational design of novel derivatives with specific, tailored reactivity. For a molecule as complex as this compound, computational methods are invaluable for understanding the interplay of its functional groups.
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of molecular properties.
Acidity and Reactivity: The acidity of the carboxylic acid is heavily influenced by the strong inductive (electron-withdrawing) effects of the F, Cl, and CF3 groups. DFT can quantify these effects and predict how the pKa would change with the introduction of new substituents. sigmaaldrich.com This is crucial for designing derivatives intended for biological systems where specific acidity is required for target binding.
Reaction Mechanisms: DFT can elucidate the regioselectivity of further reactions on the aromatic ring, such as C-H activation. libretexts.org By calculating the energies of transition states for different reaction pathways, chemists can predict which position on the ring is most likely to react, guiding the choice of catalysts and reaction conditions.
Spectroscopic Properties: Computational methods can predict NMR spectra, which aids in the structural confirmation of newly synthesized derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of these molecules in solution, providing insight into solvation effects and the formation of intermolecular associates like hydrogen-bonded dimers. nih.gov This understanding is critical as self-association can significantly impact a molecule's reactivity and its crystallization behavior.
By using these in silico tools, researchers can screen a large number of virtual derivatives, prioritizing the synthesis of only those with the most promising predicted properties, thereby saving significant time and resources.
Leveraging Machine Learning and Artificial Intelligence in Synthetic Route Planning and Optimization
The synthesis of a multi-substituted aromatic compound like this compound is a non-trivial task that requires careful strategic planning. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by providing data-driven tools for retrosynthesis and reaction optimization.
Route Prioritization: These tools can rank the proposed routes based on various metrics, including cost, step-count, safety, and predicted yield. This allows chemists to quickly identify the most viable and efficient strategies.
Novel Pathway Discovery: AI can suggest unconventional or novel disconnections that may not be immediately obvious to a human chemist, potentially leading to more innovative and efficient syntheses.
ML for Reaction Optimization: Once a synthetic route is chosen, ML models can optimize the conditions for each step.
Condition Prediction: AI can recommend the optimal solvent, catalyst, temperature, and reagents for a specific transformation, reducing the need for extensive trial-and-error experimentation.
Yield Improvement: By analyzing reaction data, ML algorithms can identify the key parameters influencing reaction yield and suggest adjustments to maximize it. An international team demonstrated that integrating AI with an automated molecule-making machine doubled the average yield for a difficult class of reactions.
Predicting Fluorination Strength: ML models have been developed specifically to predict the relative power of different N-F fluorinating reagents, helping chemists select the right tool for a specific fluorination task.
The integration of AI and ML into the synthetic workflow promises to accelerate the discovery and development of derivatives of this compound, making their synthesis more efficient, predictable, and accessible.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically begins with halogenation of substituted benzoic acid precursors. For example, chlorination of amino- or nitro-substituted benzoic acids using reagents like SOCl₂ or PCl₅ under controlled temperatures (40–60°C) introduces chlorine selectively . Fluorination may involve Balz-Schiemann reactions or direct fluorodechlorination using KF in polar aprotic solvents. The trifluoromethyl group is often introduced via Ullmann coupling or nucleophilic substitution with CF₃Cu reagents. Optimization of stoichiometry, solvent (e.g., DMF or THF), and temperature (80–120°C) is critical to minimize side products like dehalogenated byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is essential for resolving fluorine environments, while ¹H NMR identifies aromatic proton splitting patterns.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation pathways.
- X-ray Crystallography : Single-crystal X-ray diffraction with programs like SHELXL or ORTEP-III determines precise bond angles and packing motifs. For example, the trifluoromethyl group’s orientation can be visualized to assess steric effects.
Q. How do the electron-withdrawing substituents (Cl, F, CF₃) influence the compound’s acidity and reactivity?
- Methodological Answer : The trifluoromethyl group increases acidity (pKa ~1.5–2.5) by stabilizing the deprotonated carboxylate via inductive effects. Fluorine and chlorine further enhance this through resonance withdrawal. Reactivity in coupling reactions (e.g., Suzuki-Miyaura) is modulated by these groups: the CF₃ group may hinder cross-coupling due to steric bulk, while fluorine enhances electrophilic aromatic substitution regioselectivity .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during halogenation of the benzoic acid scaffold?
- Methodological Answer : Regioselectivity is controlled by directing groups. For example, a meta-chloro substituent directs subsequent fluorination to the ortho position via steric and electronic effects. Computational modeling (DFT calculations) predicts favorable transition states for halogenation at specific positions. Experimental validation involves competitive reactions with isotopic labeling or monitoring via in-situ IR spectroscopy .
Q. How do hydrogen-bonding networks in the crystal lattice affect the compound’s physicochemical properties?
- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) dimers formed via carboxyl-COOH⋯O=C interactions. These networks influence melting points and solubility. For instance, tight packing due to multiple F⋯H-C interactions may reduce solubility in nonpolar solvents. Crystallographic data from SHELX-refined structures and hydrogen-bond topology analysis provide insights.
Q. How does this compound’s reactivity compare to analogs like 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid in cross-coupling reactions?
- Methodological Answer : Bromine’s higher leaving-group ability (vs. chlorine) facilitates Buchwald-Hartwig amination or Ullmann couplings. Comparative kinetic studies under identical Pd-catalyzed conditions (e.g., Pd(OAc)₂, XPhos ligand) show ~30% higher yields for the bromo analog. Mechanistic studies using ¹⁹F NMR kinetics and Hammett plots quantify electronic effects of substituents on reaction rates .
Q. What computational approaches predict biological target interactions for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to enzymes like COX-2 or kinases. The trifluoromethyl group’s hydrophobicity is parameterized using force fields (e.g., OPLS-AA) to evaluate van der Waals interactions. QSAR models trained on analogs (e.g., 2-hydroxy-3-(trifluoromethoxy)benzoic acid ) predict IC₅₀ values for target inhibition.
Q. What role does this compound play in synthesizing quinolone derivatives, and how are byproducts minimized?
- Methodological Answer : As a carboxylated building block, it undergoes cyclocondensation with anilines to form quinolone cores. Byproducts like dimerized esters are suppressed using high-dilution conditions (0.1 M in DCM) and Sc(OTf)₃ catalysis. HPLC-MS tracks intermediate imine formation, while TFA-mediated cyclization at 60°C ensures >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
